3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide is a chemical compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and a dithiol moiety, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide typically involves the reaction of 4-chlorobenzaldehyde with a dithiol compound under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of biological pathways. The dithiol moiety is particularly reactive and can form disulfide bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Benzothiophene: Contains a fused benzene ring with a thiophene ring.
Dibenzothiophene: Consists of two benzene rings fused to a thiophene ring.
Uniqueness
3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide is unique due to the presence of both a chlorophenyl group and a dithiol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
46298-98-0 |
---|---|
Molecular Formula |
C10H8ClS3+ |
Molecular Weight |
259.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methylsulfanyldithiol-1-ium |
InChI |
InChI=1S/C10H8ClS3/c1-12-10-6-9(13-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3/q+1 |
InChI Key |
DGYVRGHHMNGXKB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=[S+]SC(=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.